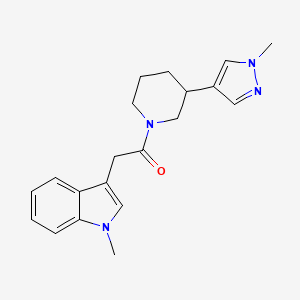
2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one is a complex organic compound featuring indole and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole derivatives. One common approach is to first synthesize 1-methyl-1H-indole-3-carboxaldehyde, which is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid. The resulting intermediate is then subjected to a reductive amination reaction with piperidine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole and pyrazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole and indole positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Indole-3-hydroxy derivatives.
Substitution: : Piperidine-substituted indole and pyrazole derivatives.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: : It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Material Science: : Its unique structure makes it suitable for use in organic electronic materials.
Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in cellular signaling pathways, leading to biological effects such as inhibition of tumor growth or modulation of inflammatory responses.
類似化合物との比較
This compound is unique due to its specific combination of indole and pyrazole rings. Similar compounds include:
Indole-3-carboxaldehyde: : Lacks the pyrazole moiety.
1-methyl-1H-pyrazole-4-carboxylic acid: : Lacks the indole moiety.
Piperidine derivatives: : May lack the specific substitution pattern found in this compound.
These similar compounds do not possess the same biological and chemical properties, highlighting the uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-12-16(18-7-3-4-8-19(18)22)10-20(25)24-9-5-6-15(14-24)17-11-21-23(2)13-17/h3-4,7-8,11-13,15H,5-6,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNNYACBNUUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














